

An In-Depth Technical Guide to Azido-PEG9-Alcohol

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Compound of Interest		
Compound Name:	Azido-PEG9-Alcohol	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG9-Alcohol**, a versatile bifunctional linker crucial in modern biochemical and pharmaceutical research. Below, we delve into its chemical properties, core applications, and a typical experimental workflow, presenting data in a clear, structured format for ease of use by professionals in the field.

Core Properties of Azido-PEG9-Alcohol

Azido-PEG9-Alcohol is a polyethylene glycol (PEG) derivative that features a terminal azide group (-N₃) and a hydroxyl group (-OH). The presence of the nine-unit PEG chain enhances the molecule's solubility in aqueous solutions, a critical feature for biological applications.[1][2] This hydrophilic spacer also helps to reduce the immunogenicity of conjugated molecules.[3]

The key functionalities of **Azido-PEG9-Alcohol** are the azide and hydroxyl groups. The azide group is particularly useful for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3][4][5] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4] The terminal hydroxyl group offers an additional site for further chemical modification or conjugation.[1][2][5]

Quantitative Data Summary

The physicochemical properties of **Azido-PEG9-Alcohol** are summarized in the table below for quick reference.



Property	Value	Source
Molecular Formula	C18H37N3O9	[1][2][3][5][6]
Molecular Weight	439.51 g/mol	[1][2][5]
Alternate Molecular Weight	439.5 g/mol	[3][6]
Purity	≥95%	[3][5]
CAS Number	1984776-37-5	[3][5][6]
Storage Conditions	2-8°C or -20°C, sealed, dry	[3][5]

Key Applications in Research and Drug Development

Azido-PEG9-Alcohol is a cornerstone in bioconjugation and drug delivery research. Its bifunctional nature allows for the linkage of diverse molecular entities.

- PROTAC Development: It is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[4] The PEG linker connects a ligand for the target protein with a ligand for an E3 ubiquitin ligase.[4]
- Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer and reactive azide group
 are ideal for constructing ADCs. The PEG chain improves the solubility and pharmacokinetic
 profile of the conjugate, while the azide allows for the precise attachment of cytotoxic
 payloads to antibodies.
- Biomaterial and Nanoparticle Functionalization: The molecule is employed to modify the surfaces of nanoparticles and other biomaterials. This functionalization can improve biocompatibility, enhance circulation time, and enable the attachment of targeting ligands for site-specific delivery.[3]

Experimental Protocol: A Typical Bioconjugation Workflow



A common application of **Azido-PEG9-Alcohol** is the conjugation of a biomolecule (e.g., a protein) to a payload (e.g., a fluorescent dye or a small molecule drug) that has been modified with an alkyne group.

Objective: To conjugate an alkyne-modified payload to a protein using **Azido-PEG9-Alcohol** as a linker.

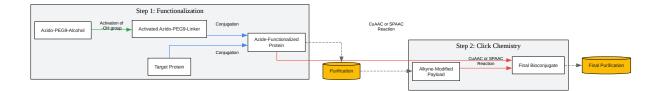
Methodology:

- Protein Modification: The target protein is first functionalized with Azido-PEG9-Alcohol. This
 is typically achieved by activating the hydroxyl group of the linker (e.g., by converting it to an
 NHS ester) and then reacting it with primary amines (e.g., lysine residues) on the protein
 surface.
- Purification: The PEGylated protein is purified from the excess linker and reagents using techniques such as dialysis or size-exclusion chromatography.
- Click Chemistry Reaction: The azide-functionalized protein is then reacted with the alkyne-modified payload. For a CuAAC reaction, a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent) and a stabilizing ligand are added to the reaction mixture.
- Final Purification: The final protein-payload conjugate is purified to remove the catalyst, unreacted payload, and any side products.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for a bioconjugation experiment using **Azido-PEG9-Alcohol**.





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Caption: Generalized workflow for bioconjugation using **Azido-PEG9-Alcohol**.

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